
2-Fluoro-5-methyl-4-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methyl-4-vinylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Fluoro-5-methyl-4-vinylpyridine, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using reagents such as Selectfluor® or complex metal fluorides like AlF3 and CuF2 at high temperatures (450–500°C) . Another method includes the use of 3-bromo-2-nitropyridine reacting with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of reagents and conditions depends on the specific substitution pattern desired on the pyridine ring .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methyl-4-vinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Reagents like Bu4N+F− in DMF.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Coupling: Palladium catalysts and boron reagents in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methyl-4-vinylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals due to its unique electronic properties.
Agrochemicals: Incorporated into the design of herbicides and pesticides.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methyl-4-vinylpyridine involves its interaction with molecular targets through its fluorine atom, which can influence the electronic distribution in the molecule. This interaction can affect various biological pathways and molecular targets, making it useful in drug design and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
2-Fluoro-5-methyl-4-vinylpyridine is unique due to the presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H8FN |
|---|---|
Molekulargewicht |
137.15 g/mol |
IUPAC-Name |
4-ethenyl-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
HGYSGLLBXNPZFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


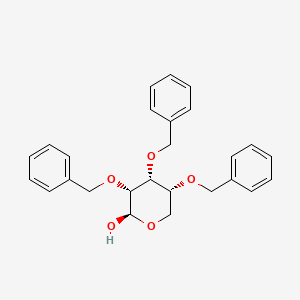
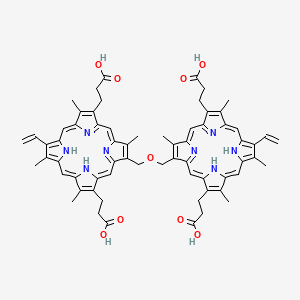
![1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
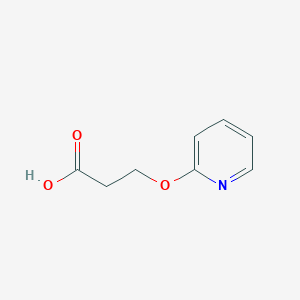

![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)
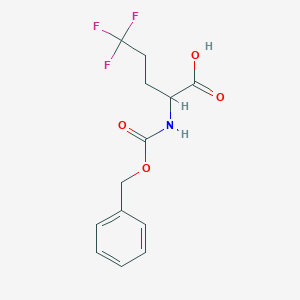
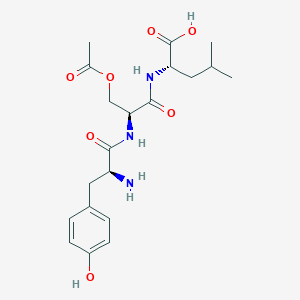

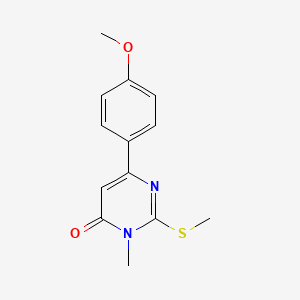
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)

